5-Bromobenzene-1,2,3-triol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

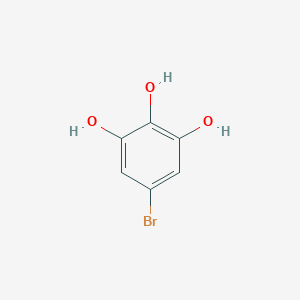

2D Structure

3D Structure

属性

IUPAC Name |

5-bromobenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKWULQSPPFVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-75-4 | |

| Record name | 5-Bromobenzene-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromobenzene-1,2,3-triol: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzene-1,2,3-triol, also known as 5-bromopyrogallol, is a halogenated derivative of pyrogallol (benzene-1,2,3-triol). This compound serves as a versatile intermediate in organic synthesis, offering a unique combination of a nucleophilic trihydroxylated benzene ring and a bromine atom amenable to a variety of coupling reactions.[1] Its structural features make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1] The presence of the three hydroxyl groups imparts significant reactivity and solubility in polar solvents, while the bromine atom provides a handle for forming new carbon-carbon and carbon-heteroatom bonds, making it a key precursor for various derivatives.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in a research and development setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₃ | [3][4] |

| Molecular Weight | 205.01 g/mol | [3][4] |

| CAS Number | 16492-75-4 | [3][4] |

| Appearance | Dark fawn/beige to brown or white solid/powder/crystals | [3][4] |

| Melting Point | 118-122 °C | |

| Boiling Point (Predicted) | 345.9 ± 37.0 °C at 760 Torr | |

| Purity | ≥95% | [3][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [5] |

Safety Information: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

GHS Pictogram: GHS07 (Exclamation mark).[5]

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic bromination of benzene-1,2,3-triol (pyrogallol).[1] The hydroxyl groups of pyrogallol are strongly activating ortho-, para-directors, making the positions C4 and C6 highly susceptible to electrophilic attack. Due to steric hindrance from the two adjacent hydroxyl groups at C1 and C2, the C5 position is less reactive. Therefore, direct bromination tends to yield 4-bromopyrogallol and 4,6-dibromopyrogallol. To achieve selective synthesis of this compound, alternative strategies are often employed.

One reported method involves the demethylation of 5-bromo-1,2,3-trimethoxybenzene using a strong Lewis acid like boron tribromide (BBr₃).[1]

Experimental Protocol: Demethylation of 5-bromo-1,2,3-trimethoxybenzene

The following is a generalized procedure based on standard demethylation reactions of aryl methyl ethers.

Materials:

-

5-bromo-1,2,3-trimethoxybenzene

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve 5-bromo-1,2,3-trimethoxybenzene in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

-

Slowly add a solution of BBr₃ in DCM dropwise to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, the two aromatic protons at positions 4 and 6 would be chemically equivalent, appearing as a single singlet. The three hydroxyl protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals in the aromatic region. One signal for the carbon bearing the bromine atom (C5), one for the two equivalent carbons bearing hydroxyl groups (C1 and C3), one for the carbon at C2, and one for the two equivalent carbons bearing the aromatic protons (C4 and C6).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C-C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. A characteristic C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Chemical Reactivity and Applications

This compound is a versatile intermediate due to the presence of both the hydroxyl groups and the bromine atom, which can undergo a range of chemical transformations.

Reactions of the Hydroxyl Groups

-

Oxidation: The triol system is susceptible to oxidation to form the corresponding quinone, 5-bromo-1,2,3-benzenetrione.[1] Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[1] The resulting quinone is a highly reactive species that can participate in various cycloaddition and nucleophilic addition reactions.

Reactions of the Bromine Atom

-

Reduction: The bromine atom can be removed through reduction to yield benzene-1,2,3-triol (pyrogallol).[1] This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.[1]

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols, under basic conditions to synthesize a variety of substituted pyrogallol derivatives.[1]

-

Suzuki Coupling: The bromine atom makes this compound an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, typically an arylboronic acid.[1] This is a key reaction in the synthesis of biphenyl and dibenzofuran derivatives, some of which have shown potent antibacterial activities.[1]

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of dibenzofuran derivatives. These compounds are of interest due to their potential as antibacterial agents.[1] The synthesis typically involves a Suzuki coupling reaction to form a biphenyl intermediate, followed by an intramolecular cyclization to construct the dibenzofuran core.

Visualizing Key Synthetic Pathways

Synthesis of this compound

Caption: Demethylation of 5-bromo-1,2,3-trimethoxybenzene.

Application in Dibenzofuran Synthesis

Caption: Synthesis of Dibenzofuran Derivatives.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it a key building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. While detailed experimental protocols and comprehensive spectral data are not widely available in the public domain, this guide provides a solid foundation of its chemical properties, synthetic routes, and reactivity based on existing literature and chemical principles. Further research into the specific reaction conditions and analytical characterization of this compound will undoubtedly expand its utility and application in various fields of chemical research and development.

References

- 1. Buy this compound | 16492-75-4 [smolecule.com]

- 2. Bromopyrogallol red - Wikipedia [en.wikipedia.org]

- 3. US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

5-Bromobenzene-1,2,3-triol: A Comprehensive Technical Guide on Molecular Structure and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical research, particularly within drug discovery and materials science, the utility of a molecule is intrinsically linked to the depth of its characterization. 5-Bromobenzene-1,2,3-triol, a halogenated derivative of the well-known pyrogallol scaffold, is a compound of rising interest. Its trifunctional hydroxyl arrangement offers a potent chelating and hydrogen-bonding platform, while the bromo-substituent provides a crucial vector for synthetic elaboration via modern cross-coupling methodologies. This guide is constructed not as a rigid list of facts, but as a narrative that follows the logical progression of scientific inquiry. We will explore not just what is done to characterize this molecule, but why specific analytical choices are made, providing the field-proven insights necessary for robust and reliable research.

The Molecular Blueprint: Structure and Inherent Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. This compound's structure dictates its potential interactions and reactivity. The vicinal triol system on an aromatic ring is a classic pharmacophore, and the addition of bromine at the 5-position introduces significant electronic and steric modulation.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These values are critical for everything from reaction stoichiometry to formulation.

| Property | Value | Data Source(s) |

| Molecular Formula | C₆H₅BrO₃ | [1][2] |

| Molecular Weight | 205.01 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 16492-75-4 | [1][2] |

| Appearance | Reported as brown to white solid, powder, or crystals | [3] |

| Predicted Boiling Point | 345.9 ± 37.0 °C at 760 Torr | [3] |

| Experimental Melting Point | 118 to 122 °C | [3] |

| Storage Conditions | Store in refrigerator (2 to 8 °C), under an inert atmosphere, in a dark space | [3] |

Structural Representation

Visualizing the molecule is key to understanding its steric and electronic landscape.

References

A Technical Guide to Investigating the Antioxidant Properties of 5-Bromobenzene-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous chronic diseases. Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage.[1] This guide focuses on 5-Bromobenzene-1,2,3-triol (5-BBT), a halogenated derivative of pyrogallol, a compound known for its potent antioxidant effects.[2] While direct research on 5-BBT is nascent, its chemical structure—featuring a vicinal trihydroxyl group arrangement on a benzene ring—strongly suggests significant antioxidant potential. The presence of a bromine atom may further modulate this activity, enhancing its electrophilic character and potentially its biological efficacy.[3] This document provides a comprehensive theoretical framework and a suite of detailed experimental protocols for the systematic evaluation of 5-BBT's antioxidant capabilities, from fundamental chemical reactivity to its effects on cellular signaling pathways.

Introduction: The Scientific Rationale

The global burden of diseases linked to oxidative stress, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer, necessitates the discovery of novel therapeutic agents.[4] Antioxidants function by neutralizing excess ROS, thereby preventing damage to vital biomolecules like DNA, lipids, and proteins.[1]

Phenolic compounds are premier candidates in this field due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[5] this compound is a synthetic organic compound belonging to this class.[6] Its parent molecule, pyrogallol (Benzene-1,2,3-triol), is a powerful antioxidant, though its therapeutic use can be limited by reactivity.[7][8] The introduction of a bromine atom to this scaffold is a strategic chemical modification. Halogenation can influence a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can fine-tune its biological activity and pharmacokinetic profile.[9][10]

This guide, therefore, is built on the hypothesis that the pyrogallol backbone of 5-BBT provides intrinsic antioxidant capacity, while the bromine substituent modulates this activity. We will outline the necessary methodologies to rigorously test this hypothesis, providing researchers with the tools to characterize its potential as a novel antioxidant agent.

Theoretical Framework: Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like 5-BBT is primarily governed by their ability to neutralize free radicals through several key mechanisms.[5] Understanding these pathways is crucial for interpreting experimental results.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), quenching the radical and forming a stable, less reactive antioxidant radical (ArO•). The vicinal (1,2,3-) arrangement of the hydroxyl groups in 5-BBT is particularly effective at stabilizing the resulting radical through resonance.[11]

-

ArOH + R• → ArO• + RH

-

-

Single-Electron Transfer followed by Proton Transfer (SET-PT): An alternative pathway where the phenol first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation then rapidly loses a proton to return to a neutral, stable state.[12]

-

ArOH + R• → ArOH•+ + R:-

-

ArOH•+ → ArO• + H+

-

-

Transition Metal Chelation (TMC): The multiple hydroxyl groups on the 5-BBT ring can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding these metals, 5-BBT can prevent them from participating in Fenton-type reactions, which are a major source of highly damaging hydroxyl radicals in biological systems.[1]

The electron-withdrawing nature of the bromine atom in 5-BBT is expected to influence the O-H bond dissociation enthalpy and the redox potential of the molecule, thereby modulating its reactivity in both HAT and SET-PT pathways.[13]

Methodologies for Comprehensive Antioxidant Evaluation

A multi-assay approach is essential for a complete and reliable assessment of antioxidant capacity. We recommend a tiered strategy, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based models.

In Vitro Chemical Assays: Radical Scavenging and Reducing Power

These assays provide a baseline measure of 5-BBT's intrinsic ability to interact with and neutralize radicals and oxidants. Trolox, a water-soluble analog of Vitamin E, should be used as a positive control for comparison.

| Assay | Principle | Measures | Typical Solvent | Wavelength |

| DPPH | Measures the bleaching of the purple DPPH radical upon receiving a H• or e⁻ from the antioxidant.[14] | Radical Scavenging (HAT/SET) | Methanol/Ethanol | 515-517 nm[14] |

| ABTS | Measures decolorization of the pre-formed blue-green ABTS•+ radical cation.[15] | Radical Scavenging (HAT/SET) | Aqueous/Ethanol | 734 nm[16] |

| FRAP | Measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to the blue ferrous form (Fe²⁺-TPTZ).[14] | Reducing Power (SET) | Aqueous (Acidic pH) | 593 nm[16] |

Causality: This is one of the most common and rapid preliminary assays.[14] Its reliance on an organic solvent system is suitable for many synthetic compounds, and the stability of the DPPH radical allows for reliable measurements.

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH stock solution in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of 5-BBT (e.g., 1-100 µM) in methanol.

-

Prepare a similar concentration series for the standard, Trolox.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each concentration of 5-BBT or Trolox.

-

Add 150 µL of the 0.1 mM DPPH solution to each well.

-

Include a control well with 50 µL of methanol and 150 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[14]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.[15]

-

Causality: The FRAP assay is chosen to specifically measure the electron-donating capacity of 5-BBT.[15] It complements radical scavenging assays by providing a direct measure of reducing power, a key aspect of antioxidant function.

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-Tris(2-pyridyl)-s-triazine in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.

-

FRAP Reagent: Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[16]

-

-

Assay Procedure:

-

Prepare a concentration series of 5-BBT and a standard (e.g., FeSO₄ or Trolox).

-

In a 96-well plate, add 20 µL of each sample/standard.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 30 minutes.[16]

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at 593 nm.[16]

-

Create a standard curve using the FeSO₄ or Trolox standard.

-

Express the FRAP value of 5-BBT in terms of µM Trolox Equivalents (TE) or Fe²⁺ equivalents.

-

In Vitro Cellular Assays: Assessing Bioavailability and Efficacy

Cell-based assays are a critical step forward, as they account for factors like cell uptake, distribution, and metabolism, providing a more biologically relevant picture of antioxidant efficacy.[17][18]

Causality: This assay measures the ability of a compound to prevent the formation of intracellular ROS in a live-cell model, integrating bioavailability and radical scavenging into a single readout.[18] Human hepatocarcinoma (HepG2) cells are often used due to their metabolic capabilities.

-

Cell Culture and Plating:

-

Culture HepG2 cells to ~90% confluency.

-

Seed the cells into a 96-well black, clear-bottom microplate and allow them to adhere overnight.[19]

-

-

Loading and Treatment:

-

Wash cells gently with Phosphate-Buffered Saline (PBS).

-

Load cells with 50 µL of a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[17]

-

Simultaneously, treat the cells with 50 µL of various concentrations of 5-BBT or a standard like Quercetin.[19][20] Incubate for 1 hour.

-

-

Induction of Oxidative Stress:

-

Data Acquisition & Analysis:

-

Immediately begin reading fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) at 37°C.[19]

-

Take readings every 5 minutes for 1 hour.

-

Calculate the area under the curve (AUC) for both control and treated wells.

-

Determine the CAA value, which reflects the percentage decrease in fluorescence in treated cells compared to control.

-

Investigating Molecular Mechanisms: The Nrf2-Keap1 Pathway

Potent antioxidants often do more than just scavenge radicals; they can also upregulate the cell's own endogenous antioxidant defense systems. The primary pathway governing this response is the Nrf2-Keap1 signaling axis.[4][22]

Pathway Overview: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[23] When exposed to oxidative stress or electrophilic compounds (like 5-BBT may be), Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of protective enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1).[22][24]

Caption: The Nrf2-Keap1 antioxidant response pathway.

Causality: This protocol provides direct evidence of Nrf2 pathway activation. By measuring the protein levels of nuclear Nrf2 and its downstream targets (HO-1, NQO1), we can confirm if 5-BBT is not just a direct antioxidant but also an indirect one that enhances cellular resilience.

-

Cell Treatment and Lysis:

-

Treat a suitable cell line (e.g., HepG2 or ARPE-19) with various concentrations of 5-BBT for different time points (e.g., 4, 8, 12 hours).

-

Use a known Nrf2 activator (e.g., Sulforaphane) as a positive control.

-

Harvest cells and perform nuclear/cytoplasmic fractionation to isolate nuclear proteins.

-

-

Protein Quantification and Electrophoresis:

-

Quantify protein concentration in the nuclear extracts using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, and a nuclear loading control (e.g., Lamin B1).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Perform densitometry analysis to quantify the protein levels relative to the loading control. An increase in nuclear Nrf2, HO-1, and NQO1 levels in 5-BBT-treated cells indicates pathway activation.

-

Structure-Activity Relationship (SAR) Insights

To understand the specific contributions of the functional groups, the antioxidant activity of 5-BBT should be compared against key analogs.

| Compound | Structure | Rationale for Comparison |

| Pyrogallol | Benzene-1,2,3-triol | The parent compound; establishes the baseline activity of the triol system.[7] |

| 5-Chlorobenzene-1,2,3-triol | Chloro-derivative | Compares the effect of a different halogen with different electronegativity and size. |

| 4-Bromobenzene-1,2-diol | Catechol derivative | Determines the importance of the third hydroxyl group for activity. |

| Bromobenzene | Monosubstituted | Acts as a negative control to confirm the hydroxyl groups are essential for activity. |

By systematically evaluating these compounds using the assays described, researchers can dissect the role of the vicinal triol moiety versus the halogen substituent, leading to rational design principles for future antioxidant drug development. Generally, a higher number of hydroxyl groups correlates with higher antioxidant activity.[13][25]

Summary and Future Directions

This guide provides a robust, multi-tiered strategy for the comprehensive evaluation of this compound as a potential antioxidant. The proposed workflow, from basic chemical assays to the investigation of cellular signaling pathways, is designed to build a complete profile of the compound's activity.

Caption: Recommended experimental workflow for evaluating 5-BBT.

Positive results from these studies would warrant progression to more advanced preclinical models, including assessments of cytotoxicity, metabolic stability, and ultimately, in vivo efficacy in animal models of oxidative stress-related diseases. The systematic approach detailed herein will enable a thorough and scientifically rigorous characterization of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 2. Acethylcholinesterase inhibitory potential and antioxidant properties of pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 16492-75-4 [smolecule.com]

- 4. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 5. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. worldresearchersassociations.com [worldresearchersassociations.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 13. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. ijpsonline.com [ijpsonline.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 21. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Nrf2/Keap1/ARE Pathway and Oxidative Stress as a Therapeutic Target in Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

The Antimicrobial Potential of 5-Bromobenzene-1,2,3-triol Derivatives: A Technical Guide for Drug Discovery

Abstract

In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Polyphenolic compounds, particularly those with a benzene-1,2,3-triol (pyrogallol) core, have long been recognized for their broad biological activities. The strategic introduction of a bromine atom onto this scaffold, creating 5-bromobenzene-1,2,3-triol, offers a unique starting point for the synthesis of derivatives with enhanced potency and refined pharmacological profiles. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth analysis of the synthesis, antimicrobial evaluation, and mechanistic pathways of this compound derivatives, focusing on biphenyl and dibenzofuran analogs as a case study. We will detail the causality behind experimental design, provide validated protocols for assessing antimicrobial efficacy, and explore the structure-activity relationships that govern their function.

Introduction: The Rationale for Brominated Polyphenols

The global health crisis precipitated by multidrug-resistant (MDR) bacteria necessitates a departure from conventional antibiotic discovery pipelines. Natural products and their synthetic analogs provide a rich chemical diversity for this endeavor. Polyphenols, secondary metabolites found in plants, are well-established antimicrobial agents.[1] Their mode of action is often multifaceted, reducing the likelihood of rapid resistance development.[2]

The benzene-1,2,3-triol moiety is of particular interest due to its multiple hydroxyl groups, which can participate in hydrogen bonding and redox reactions, and its ability to chelate metal ions essential for bacterial enzymes.[3] The introduction of a halogen, specifically bromine, onto this aromatic ring serves several strategic purposes:

-

Enhanced Lipophilicity: Bromination increases the molecule's lipophilicity, which can improve its ability to penetrate the lipid-rich bacterial cell membrane.[4]

-

Modulated Electronic Properties: The electron-withdrawing nature of bromine alters the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets.

-

Increased Biological Activity: Studies on other polyphenolic classes, such as flavonoids, have demonstrated that bromination can significantly enhance antimicrobial potency.[5]

This guide focuses on leveraging the this compound scaffold to generate potent antimicrobial candidates, specifically biphenyl and dibenzofuran derivatives, which have shown significant activity against high-priority resistant pathogens.[6][7]

Synthesis of Bioactive Derivatives: A Strategic Approach

The generation of a diverse library of derivatives from a core scaffold is fundamental to understanding structure-activity relationships. A highly effective strategy for creating biphenyl derivatives from this compound involves a Suzuki-coupling reaction, followed by demethylation to unmask the critical hydroxyl groups.

Causality in Synthetic Design

The choice of a Suzuki coupling is deliberate. It is a robust and versatile palladium-catalyzed cross-coupling reaction that allows for the precise formation of a carbon-carbon bond between the brominated pyrogallol core and a wide variety of boronic acids. This enables the systematic introduction of different aromatic and heterocyclic moieties, which is essential for probing the structure-activity landscape. Protecting the reactive hydroxyl groups as methyl ethers (e.g., starting with 5-bromo-1,2,3-trimethoxybenzene) is a critical step to prevent unwanted side reactions during the coupling process. The final demethylation step, often achieved with a strong Lewis acid like boron tribromide (BBr₃), is crucial as the free hydroxyl groups are consistently shown to be essential for potent antimicrobial activity.[2][6]

Synthetic Workflow Diagram

The following diagram illustrates the general two-step synthetic pathway.

Caption: General workflow for synthesizing biphenyl-triol derivatives.

Protocols for Evaluating Antimicrobial Efficacy

To ensure the trustworthiness and reproducibility of results, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized methods for antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard.[4][8][9]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution (e.g., in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

Negative (sterility) and growth controls

Procedure:

-

Preparation of Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as an adjunct to the MIC test.[10][11][12]

Procedure:

-

Perform MIC Test: Complete the MIC protocol as described above.

-

Subculturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

-

Plating: Spot-plate the 10 µL aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

-

Reading Results: Determine the number of colonies on each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Evaluation Workflow

Caption: Step-wise workflow for antimicrobial efficacy evaluation.

Antimicrobial Efficacy and Structure-Activity Relationship (SAR)

A study by Wang et al. (2022) synthesized a series of biphenyl and dibenzofuran derivatives based on a benzene-triol core and tested them against a panel of antibiotic-resistant bacteria.[2][6] Their findings provide an excellent dataset for understanding the SAR of this compound class.

Summary of Antimicrobial Activity

The following table summarizes the MIC values for select, potent derivatives against key pathogens.

| Compound ID | Derivative Structure (Substitution on Biphenyl Ring) | MRSA (µg/mL) | MDR E. faecalis (µg/mL) | CR-A. baumannii (µg/mL) |

| 6g | 4'-Fluoro | 12.5 | 25 | 12.5 |

| 6i | 4'-(Trifluoromethyl) | 3.13 | 6.25 | 12.5 |

| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | 3.13 | 6.25 | 50 |

| Cipro | Ciprofloxacin (Control) | 25 | 100 | 6.25 |

| Vanc | Vancomycin (Control) | 1.56 | 3.13 | >200 |

| Data sourced from Wang et al., 2022. MRSA: Methicillin-Resistant Staphylococcus aureus; MDR: Multidrug-Resistant; CR: Carbapenem-Resistant.[1][6] |

Key SAR Insights

-

The Triol Moiety is Essential: The presence of the three hydroxyl groups on one of the phenyl rings is critical for activity. This is a common feature of antimicrobial polyphenols.

-

Electron-Withdrawing Groups Enhance Potency: The most potent compounds, 6i and 6m , feature a strong electron-withdrawing trifluoromethyl group (-CF₃) and a large heterocyclic carbazole system, respectively.[1][6] This suggests that modulating the electronic properties of the second phenyl ring is a key strategy for optimization. The fluoro-substituted compound 6g also showed good activity.

-

Gram-Positive vs. Gram-Negative Activity: While several compounds showed potent activity against Gram-positive bacteria (MRSA, E. faecalis), fewer were highly active against the Gram-negative A. baumannii. This is typical for many polyphenols, as the outer membrane of Gram-negative bacteria presents a formidable permeability barrier.[7]

Proposed Mechanisms of Action

The antimicrobial activity of polyphenolic compounds is rarely due to a single mechanism. Instead, they often act on multiple targets, a characteristic that is advantageous in combating resistance.

Primary Mechanisms

-

Disruption of Cell Membrane Integrity: The lipophilic character of the biphenyl backbone, enhanced by bromination, allows the molecules to intercalate into the bacterial cell membrane. The hydroxyl groups can disrupt the phospholipid packing and dissipate the membrane potential.[3][13][14] This leads to increased permeability, leakage of essential intracellular components like ions (K⁺), metabolites, and even nucleic acids, and ultimately, cell death.[15]

-

Inhibition of DNA Gyrase: Bacterial DNA gyrase (and its homolog, topoisomerase IV) is an essential enzyme responsible for managing DNA supercoiling during replication.[16] Many polyphenols, including gallate derivatives and flavonoids, are known to be ATP-competitive inhibitors of the GyrB subunit of this enzyme.[5][16] By binding to the ATP-binding pocket, these derivatives prevent the enzyme from functioning, leading to a halt in DNA replication and cell division.[6][17]

-

Enzyme and Protein Inactivation: The hydroxyl groups of the pyrogallol moiety can form hydrogen bonds and hydrophobic interactions with proteins, leading to their denaturation or inactivation.[6] This can affect a wide range of metabolic and structural proteins necessary for bacterial survival.

Mechanistic Pathway Diagram

Caption: Multi-target mechanisms of action for polyphenol derivatives.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising starting point for the development of novel antimicrobial agents. Derivatives, particularly biphenyls with electron-withdrawing substituents, exhibit potent, bactericidal activity against clinically critical Gram-positive pathogens, including MRSA. The multi-target mechanism of action, involving cell membrane disruption and DNA gyrase inhibition, is a significant advantage in the fight against antimicrobial resistance.

Future research should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of derivatives to further refine the SAR, including different halogens and heterocyclic systems.

-

Improving Gram-Negative Activity: Employing strategies such as conjugation with siderophores or other carrier molecules to bypass the outer membrane of Gram-negative bacteria.

-

In-depth Mechanistic Studies: Utilizing techniques like membrane potential assays and specific enzyme inhibition assays to confirm the proposed mechanisms for the most potent compounds.

-

Toxicity and In Vivo Efficacy: Assessing the cytotoxicity of lead compounds against mammalian cell lines and advancing the most promising candidates to in vivo models of infection.

By systematically applying the principles of medicinal chemistry and microbiology outlined in this guide, the scientific community can unlock the full potential of this versatile chemical scaffold to deliver the next generation of effective antibiotics.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testinglab.com [testinglab.com]

- 5. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. microchemlab.com [microchemlab.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. researchgate.net [researchgate.net]

- 14. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tea Polyphenols Inhibit the Activity and Toxicity of Staphylococcus aureus by Destroying Cell Membranes and Accumulating Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel compounds targeting bacterial DNA topoisomerase/DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromobenzene-1,2,3-triol: A Comprehensive Technical Guide

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and material science, the strategic selection of molecular scaffolds is a critical determinant of success. 5-Bromobenzene-1,2,3-triol, also known as 5-bromopyrogallol, emerges as a highly versatile intermediate, offering a unique combination of functionalities that make it an invaluable building block in the synthesis of complex molecules.[1] Its structure, featuring a benzene ring substituted with three hydroxyl groups and a bromine atom, provides multiple reactive sites for chemical modification.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and material science.

| Property | Value | Source |

| CAS Number | 16492-75-4 | [3] |

| Molecular Formula | C₆H₅BrO₃ | [2][4] |

| Molecular Weight | 205.01 g/mol | [3][4] |

| Appearance | Dark fawn/beige to brown or white solid/powder/crystals | [3][4] |

| Melting Point | 118 to 122 °C | [4] |

| Purity | ≥95% | [3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [4] |

| InChI Key | GZKWULQSPPFVMV-UHFFFAOYSA-N | [3] |

| SMILES | Oc1cc(Br)cc(O)c1O | [3] |

Core Synthesis Methodologies: A Tale of Electrophilic Aromatic Substitution

The primary route for the synthesis of this compound involves the electrophilic bromination of its precursor, Benzene-1,2,3-triol (pyrogallol). This reaction leverages the electron-donating nature of the hydroxyl groups, which activate the aromatic ring towards electrophilic attack.

Protocol: Bromination of Benzene-1,2,3-triol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Benzene-1,2,3-triol (Pyrogallol)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acidic Catalyst (e.g., Sulfuric acid, Iron powder)[5]

-

Solvent (e.g., Tetrachloromethane, Tetrahydrofuran)[5]

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane

-

Celite

Procedure:

-

Dissolve Benzene-1,2,3-triol in a suitable solvent within a reaction vessel.

-

Add the acidic catalyst to the solution. For instance, iron powder can be used, which reacts with bromine to form the in-situ catalyst, iron(III) bromide.[5]

-

Slowly add the brominating agent (e.g., a solution of bromine in the chosen solvent) to the reaction mixture, maintaining a controlled temperature, typically ranging from ambient temperature to gentle heating (e.g., 60-100°C).[5]

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a solution of sodium bicarbonate and sodium thiosulfate to neutralize the acid and unreacted bromine.[5]

-

Filter the resulting mixture through celite to remove any solid residues.[5]

-

Perform a liquid-liquid extraction using dichloromethane to isolate the product from the aqueous phase.[5]

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound via recrystallization or column chromatography to achieve the desired purity.

Causality in Experimental Choices:

-

Choice of Brominating Agent: Bromine is a classic electrophilic brominating agent. N-Bromosuccinimide (NBS) is a milder and safer alternative that can also be employed.[2][5]

-

Role of the Acidic Catalyst: The catalyst, often a Lewis acid like FeBr₃ (formed in situ from iron and bromine), polarizes the Br-Br bond, making the bromine a more potent electrophile for the aromatic substitution reaction.[5]

-

Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction temperature control. Halogenated solvents like tetrachloromethane are common, while ethers like tetrahydrofuran can also be used.[5]

-

Quenching and Work-up: The use of sodium bicarbonate neutralizes the acidic catalyst, while sodium thiosulfate reduces any excess bromine, preventing further unwanted reactions and ensuring a safer work-up.[5]

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The unique arrangement of functional groups in this compound dictates its reactivity and utility as a synthetic intermediate.

-

Hydroxyl Groups: These groups can undergo oxidation to form quinones.[2] They can also be alkylated or acylated to produce various ethers and esters.

-

Bromine Atom: The bromine atom is a key functional handle for various coupling reactions, most notably the Suzuki coupling, which allows for the formation of carbon-carbon bonds to construct biphenyl derivatives.[2] It can also be displaced by nucleophiles such as amines or thiols.[2]

Application in the Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of biphenyl and dibenzofuran derivatives that have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens.[2] The synthetic strategy typically involves a Suzuki coupling reaction to introduce a second aryl group, followed by further modifications.

References

Part 1: 5-Bromobenzene-1,2,3-triol (CAS: 16492-75-4)

An In-depth Technical Guide to CAS No. 16492-75-4 and Related Compounds for Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and supply chain for key intermediates in pharmaceutical research and development. We will begin by examining the compound associated with CAS number 16492-75-4, 5-Bromobenzene-1,2,3-triol, a versatile building block in synthetic chemistry. Subsequently, we will explore another compound of interest to medicinal chemists, 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride, which is sometimes tangentially associated with similar search queries.

This compound, also known as 5-bromo-pyrogallol, is an organic compound that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a tri-hydroxylated benzene ring with a bromine substituent, offers multiple reactive sites for chemical modification.[1][2]

Core Properties and Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing synthetic routes and for ensuring appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 16492-75-4 | [2][3][4] |

| Molecular Formula | C₆H₅BrO₃ | [3][4] |

| Molecular Weight | 205.01 g/mol | [4][5] |

| Melting Point | 118 °C | [3][4] |

| Boiling Point | 345.9±37.0 °C (Predicted) | [3][4] |

| Density | 2.031±0.06 g/cm³ (Predicted) | [3][4] |

| Appearance | Dark fawn/beige powder | [2][4] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3][4][6] |

| pKa | 8.32±0.15 (Predicted) | [3][4] |

Synthesis and Reactivity

The synthesis of this compound can be achieved from 1-bromo-3,4,5-trimethoxybenzene. A general laboratory-scale procedure involves the demethylation of the starting material using a strong Lewis acid like boron tribromide (BBr₃) in an anhydrous solvent such as methylene chloride at low temperatures.[4]

The reactivity of this compound is dictated by its functional groups. The hydroxyl groups can undergo esterification and etherification, while the bromine atom is susceptible to substitution, making it a key site for introducing further molecular complexity.[1][3] This versatility is particularly valuable in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 16492-75-4: 1,2,3-Benzenetriol, 5-bromo- | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,2,3-Benzenetriol, 5-broMo- CAS#: 16492-75-4 [m.chemicalbook.com]

- 5. 16492-75-4 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. This compound | 16492-75-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Theoretical Reactivity of 5-Bromobenzene-1,2,3-triol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromobenzene-1,2,3-triol, also known as 5-bromopyrogallol, is a substituted phenolic compound with significant potential in medicinal chemistry and materials science.[1] Its trifecta of hydroxyl groups on a benzene ring, combined with a bromine substituent, creates a unique electronic and steric environment that dictates its chemical behavior. Understanding the reactivity of this molecule is paramount for harnessing its therapeutic potential, particularly as an antioxidant, and for predicting its metabolic fate. This guide provides a comprehensive theoretical framework for analyzing the reactivity of this compound using modern computational chemistry techniques, primarily Density Functional Theory (DFT). We will explore its molecular structure, delve into reactivity descriptors, elucidate potential reaction mechanisms, and propose experimental protocols for validation.

Introduction: The Scientific Imperative

Polyphenolic compounds are a cornerstone of natural product chemistry and drug discovery, largely due to their potent antioxidant properties. The introduction of a halogen, such as bromine, into a pyrogallol scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2] this compound stands as an intriguing candidate for drug development, with demonstrated applications in the synthesis of derivatives with antibacterial activity.[1] A theoretical, bottom-up approach to understanding its reactivity allows for a rational, predictive basis for its application, saving significant time and resources in the development pipeline. This guide is structured to provide not just the "what" but the "why" behind the theoretical and experimental choices, empowering researchers to apply these principles to their own work.

The Computational Microscope: A Theoretical Framework

To probe the reactivity of this compound, we turn to quantum chemical calculations, which offer unparalleled insight into molecular behavior at the electronic level.

Why Density Functional Theory (DFT)?

Density Functional Theory (DFT) is our computational method of choice. It provides an exceptional balance of accuracy and computational cost for medium-sized organic molecules like the one .[3] Specifically, hybrid functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), have been shown to reliably predict geometries and thermochemical properties for phenolic compounds, which is crucial for our analysis.[4][5] This level of theory allows us to accurately model the electron density and, from it, derive all other properties of interest.

Computational Workflow

The theoretical investigation follows a logical progression, designed to build a comprehensive picture of reactivity from the ground up.

Caption: A typical workflow for the computational analysis of molecular reactivity.

Intrinsic Molecular Properties: The Foundation of Reactivity

Before predicting how the molecule will react, we must first understand its ground-state properties.

Optimized Geometry and Atom Numbering

The first step is to find the molecule's most stable three-dimensional structure. The numbering scheme below will be used throughout this guide for clarity.

Caption: Structure and atom numbering scheme for this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6] The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.

-

HOMO: For polyphenols, the HOMO is typically localized over the aromatic ring and the oxygen atoms of the hydroxyl groups, indicating these are the primary sites for electrophilic attack and electron donation.

-

LUMO: The LUMO is generally distributed over the carbon framework, suggesting sites susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: A smaller gap implies the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MESP)

An MESP map provides an intuitive visualization of charge distribution.[4][7]

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the hydroxyl groups.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the hydroxyl groups.

Predicting Reactivity: Global and Local Descriptors

While MESP and FMOs give a qualitative picture, quantitative descriptors derived from DFT calculations provide deeper insights.

Global Reactivity Descriptors

These values describe the reactivity of the molecule as a whole.

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. Lower IP indicates better electron-donating ability. |

| Electron Affinity (EA) | A ≈ -ELUMO | Energy released when an electron is acquired. Higher EA indicates better electron-accepting ability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. A lower value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = (I+A)² / (8η) | A measure of the ability to accept electrons. |

Causality: We calculate these descriptors because they provide a rapid, quantitative assessment of the molecule's overall stability and propensity to engage in electron transfer processes, which is central to its antioxidant function.

Local Reactivity: Fukui Functions

To determine which part of the molecule is most reactive, we use Fukui functions.[8] These functions indicate the change in electron density at a specific atom when the total number of electrons in the system changes.[4]

-

fk+ (for nucleophilic attack): Indicates the propensity of an atom to accept an electron. The site with the highest fk+ is the most likely site for nucleophilic attack.

-

fk- (for electrophilic attack): Indicates the propensity of an atom to donate an electron. The site with the highest fk- is the most likely site for electrophilic attack.

-

fk0 (for radical attack): Indicates the propensity of an atom to react with a radical. The site with the highest fk0 is the most susceptible to radical attack.

Prediction: For this compound, we would predict high fk- values on the aromatic carbons ortho and para to the hydroxyl groups, and a high fk0 on the phenolic oxygens, which is relevant for antioxidant activity.

Mechanistic Deep Dive: Antioxidant Activity

The primary role of polyphenols in a biological context is often as radical scavengers. The pyrogallol moiety is particularly effective at this due to its three hydroxyl groups.[9] The antioxidant activity can proceed through several mechanisms.[10]

Caption: Key mechanisms for radical scavenging by phenolic antioxidants.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•). The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond.[11] A lower BDE indicates a weaker bond and a more favorable HAT process.

Predicted O-H Bond Dissociation Enthalpies (BDEs)

We can calculate the BDE for each of the three hydroxyl groups. Intramolecular hydrogen bonding and electronic effects from the bromine atom will influence these values.

| Hydroxyl Group Position | Predicted BDE (kcal/mol) | Rationale |

| C1-OH | ~75-80 | Flanked by another OH and the C-Br group. Potential for H-bonding stabilization of the resulting radical. |

| C2-OH | ~72-77 | Central OH group, likely stabilized by two adjacent OH groups via intramolecular hydrogen bonds. Expected to be the lowest BDE. |

| C3-OH | ~75-80 | Similar environment to C1-OH. |

Single Electron Transfer - Proton Transfer (SET-PT)

This mechanism involves the transfer of an electron from the phenol to the radical, followed by the transfer of a proton. Its favorability is related to the Ionization Potential (IP). Molecules with low IP values are more likely to undergo this process.

Sequential Proton Loss Electron Transfer (SPLET)

This pathway is more common in polar solvents. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

Proposed Experimental Validation: Bridging Theory and Practice

Theoretical predictions must be validated through empirical evidence. The following protocol outlines a standard method for assessing antioxidant capacity.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12][13] The reduction of the purple DPPH radical by an antioxidant to its pale yellow hydrazine form is monitored by the decrease in absorbance at ~517 nm.[14]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank).

-

To each well, add 100 µL of the 0.1 mM DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100.[14]

-

Plot the % Scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Self-Validation: The inclusion of a known antioxidant standard like Ascorbic Acid provides a benchmark for activity, ensuring the assay is performing correctly. The blank control corrects for the absorbance of the solvent and the test compound itself. A lower IC50 value indicates higher antioxidant activity.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for investigating the reactivity of this compound. Through DFT calculations, we can predict its electronic structure, identify reactive sites using Fukui functions, and elucidate its primary antioxidant mechanism by calculating O-H bond dissociation enthalpies. These theoretical insights, predicting high reactivity centered on the hydroxyl groups (particularly the central C2-OH), provide a strong rationale for its potential as an effective antioxidant. The proposed DPPH assay serves as a direct, reliable method to validate these computational predictions. Future work should focus on exploring its reactivity in the context of specific biological targets, investigating its metabolic pathways, and using these theoretical principles to design novel derivatives with enhanced therapeutic profiles.

References

- 1. Buy this compound | 16492-75-4 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Density Functional Theory Study on Antioxidant Activity of Three Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the Antioxidant Efficiency of Tea Flavonoid Derivatives: A Density Functional Theory Study [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijesi.org [ijesi.org]

- 9. mdpi.com [mdpi.com]

- 10. naturalspublishing.com [naturalspublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocols: Synthesis of Biphenyl Derivatives from 5-Bromobenzene-1,2,3-triol

Document ID: AN-BPD-2026-01

Target Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of functionalized biphenyl derivatives using 5-Bromobenzene-1,2,3-triol (also known as 5-bromopyrogallol) as a key starting material. Biphenyl scaffolds are crucial pharmacophores in numerous therapeutic agents and functional materials.[1][2] This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[3][4][5] We present detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to enable researchers to reliably synthesize these valuable compounds. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Polyhydroxylated Biphenyls

Biphenyl derivatives are a cornerstone of modern medicinal chemistry and materials science.[1] Their unique structural and electronic properties make them ideal scaffolds for designing molecules that interact with biological targets or exhibit specific optical and electronic characteristics.[1][6][7] The introduction of multiple hydroxyl groups, as afforded by the pyrogallol moiety of this compound, adds another layer of functionality. These hydroxyl groups can serve as critical hydrogen bond donors/acceptors for biological interactions, act as potent antioxidants, or provide reactive handles for further chemical modification.[8][9]

This compound is an excellent starting material because it provides a direct route to these highly functionalized biphenyls. The bromine atom serves as a reliable coupling handle for palladium-catalyzed reactions, while the triol moiety offers significant potential for molecular recognition and property tuning.

Strategic Overview: Palladium-Catalyzed Cross-Coupling

The formation of an aryl-aryl bond between this compound and another aromatic partner is most effectively achieved through palladium-catalyzed cross-coupling reactions. Several methods exist, each with its own advantages and disadvantages:

-

Suzuki-Miyaura Coupling: Reacts an aryl halide with an organoboron compound (boronic acid or ester). It is highly favored for its mild reaction conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[3][10] This will be the focus of our detailed protocol.

-

Stille Coupling: Utilizes organotin reagents. While effective and tolerant of many functional groups, the high toxicity of organostannanes is a significant drawback.[3][11][12][13]

-

Heck Reaction: Couples an aryl halide with an alkene.[14][15] This is ideal for synthesizing stilbene-type structures rather than simple biphenyls.[16][17]

Given its robustness, safety profile, and broad applicability, the Suzuki-Miyaura coupling is the recommended strategy for synthesizing biphenyl derivatives from this compound.

The Suzuki-Miyaura Coupling: Mechanism & Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle with three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4][18][19]

The Catalytic Cycle

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[3][19] The reactivity of the aryl halide follows the trend I > Br > Cl.[5][20]

-

Transmetalation: The aryl group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[3][10]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the new biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][18]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Rationale for Component Selection

-

Catalyst: Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common.[3][10] They are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used.[4]

-

Ligand: Phosphine ligands are essential. They stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. Bulky, electron-rich ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[10]

-

Base: A base is crucial for activating the boronic acid.[10] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are widely used.[4][21] The choice of base can significantly impact yield, especially with sensitive functional groups.

-

Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is typical.[4][22] Water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and some reagents may be toxic or irritant.

Protocol 1: General Synthesis of a Biphenyl-1,2,3-triol Derivative

This protocol describes the coupling of this compound with a generic arylboronic acid.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry |

| This compound | 205.00 | 1.0 | 205 mg | 1.0 equiv |

| Arylboronic Acid | - | 1.2 | - | 1.2 equiv |

| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg | 0.02 equiv |

| SPhos (Ligand) | 410.47 | 0.04 | 16.4 mg | 0.04 equiv |

| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 637 mg | 3.0 equiv |

| 1,4-Dioxane | - | - | 4.0 mL | - |

| Degassed Water | - | - | 1.0 mL | - |

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (205 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

-

Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Causality Note: The solvent must be degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

-

Causality Note: The aqueous workup removes the inorganic base and salts. The high polarity of the triol product may require extensive extraction or the use of a more polar solvent like butanol if ethyl acetate extraction is inefficient.

-

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[23]

-

Characterization: The structure and purity of the final biphenyl derivative should be confirmed by NMR (¹H, ¹³C) and mass spectrometry (MS).

Consideration for the Phenolic Hydroxyl Groups

The acidic protons of the triol moiety can sometimes interfere with cross-coupling reactions, although Suzuki conditions are generally tolerant.[20] If low yields or side reactions are observed, protection of the hydroxyl groups may be necessary.

-

Protection Strategy: Converting the hydroxyls to methoxy (using dimethyl sulfate) or silyl ethers (e.g., TBDMS-Cl) can prevent interference.[24]

-

Deprotection: These protecting groups must be removed post-coupling (e.g., BBr₃ for methoxy ethers, TBAF for silyl ethers) to yield the final triol product. This adds steps to the synthesis but can be a crucial strategy for complex substrates.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvents. | Use fresh catalyst and high-purity, thoroughly degassed solvents. Ensure the reaction is maintained under a positive pressure of inert gas. |

| Poor choice of base or ligand. | Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Try a different ligand, such as XPhos or Pd(PPh₃)₄ as a complete catalyst system. | |

| Protodeborylation | The boronic acid is unstable under the reaction conditions and is protonated. | Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. Ensure the reaction is not run for an excessively long time. |

| Homocoupling (Ar-Ar) | Presence of oxygen leading to oxidative coupling of the boronic acid. | Improve degassing procedure. Ensure a strictly inert atmosphere. |

| Difficult Purification | Product is highly polar and water-soluble. | Use a more polar extraction solvent (e.g., n-butanol). For chromatography, consider using a more polar eluent system or reverse-phase chromatography.[23] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biphenyl derivatives from this compound. By carefully selecting the catalyst, ligand, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can access a wide array of highly functionalized polyhydroxylated biphenyls. These compounds are of significant interest for applications in drug discovery and materials science, and the protocols provided herein offer a robust starting point for their synthesis and exploration.

References

- 1. nbinno.com [nbinno.com]

- 2. Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. tcichemicals.com [tcichemicals.com]